N-Boc-PEG4-bromide

PROTAC Design Linker Optimization Ternary Complex Formation

Researchers often face inconsistent CAS assignments and suboptimal linker lengths in PROTAC/ADC synthesis. N-Boc-PEG4-bromide (CAS 1392499-32-9) resolves this as a monodisperse, heterobifunctional PEG linker with a precisely defined tetraethylene glycol spacer. - Optimal ~14-16 Å reach for stable ternary complex formation in PROTAC scaffolds. - ≥98% purity ensures reproducible conjugation and minimal impurity-driven variability. - Orthogonal Boc-amine and bromide groups enable sequential, high-yield bioconjugation.

Molecular Formula C15H30BrNO6
Molecular Weight 400.31 g/mol
CAS No. 1392499-32-9
Cat. No. B609478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-PEG4-bromide
CAS1392499-32-9
SynonymsN-Boc-PEG4-bromide
Molecular FormulaC15H30BrNO6
Molecular Weight400.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18)
InChIKeyKYOVSWOWVSWAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Boc-PEG4-bromide Product Overview


N-Boc-PEG4-bromide (CAS 1392499-32-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of a tetraethylene glycol spacer , an N-terminal tert-butoxycarbonyl (Boc)-protected amine, and a C-terminal bromide leaving group . It is primarily utilized as a synthetic intermediate in the modular assembly of PROteolysis TArgeting Chimeras (PROTACs) and as a cleavable linker component in Antibody-Drug Conjugates (ADCs) [1]. The compound exhibits a molecular formula of C₁₅H₃₀BrNO₆, a molecular weight of 400.31 g/mol, and a typical vendor-reported purity of ≥95% [2].

Workflow PROTAC linker SAR library construction
Format Monodisperse PEG4, Boc-protected amine, bromide terminus
Property Orthogonal deprotection and nucleophilic substitution

N-Boc-PEG4-bromide Substitution Risk


In the design of bifunctional degraders and bioconjugates, the physical length and conformational flexibility of the PEG spacer critically influence ternary complex formation efficiency and aqueous solubility profiles [1]. While the market offers various N-Boc-PEGₙ-bromide analogs (e.g., PEG2, PEG3, PEG5, PEG6), substituting N-Boc-PEG4-bromide with a shorter or longer chain introduces distinct spatial constraints. Specifically, the four-unit PEG4 spacer provides an extended reach of approximately 14–16 Å, which is empirically validated as an optimal tether for productive E3 ligase-target protein engagement in numerous PROTAC scaffolds, a balance that shorter PEG3 or longer PEG5 chains may disrupt by either restricting conformational sampling or introducing excessive entropy that destabilizes the ternary complex . Furthermore, procurement is complicated by inconsistent CAS registry assignment; the identifier 1392499-32-9 is variably assigned to both the PEG4 (C₁₅H₃₀BrNO₆, MW 400.31) and PEG5 homologs by different vendors , necessitating verification of molecular formula rather than relying solely on CAS number for accurate inventory and experimental reproducibility.

Shorter PEG3 spacer may not achieve required E3 ligase–target protein bridging distance
CAS 1392499-32-9 assigned to both PEG4 and PEG5 – confirm molecular formula C15H30BrNO6 upon receipt
Lower purity grades (95%) may contain oligomeric PEG or dehydrohalogenation byproducts that reduce conjugation yield

N-Boc-PEG4-bromide Comparative Evidence


PEG4 vs. PEG3 Spatial Reach

In PROTAC design, the optimal linker length is critical for achieving productive ternary complex geometry. N-Boc-PEG4-bromide provides a PEG4 spacer with an estimated extended molecular length of approximately 14–16 Å [1]. This is systematically longer than the PEG3 spacer (approximately 11–12 Å) found in N-Boc-PEG3-bromide [2]. The additional ~3–4 Å of reach afforded by the PEG4 chain has been associated in class-level structure-activity relationship (SAR) studies with improved degradation efficiency for targets where the E3 ligase and target protein binding pockets are moderately separated, whereas the shorter PEG3 linker may fail to bridge the required distance without inducing unfavorable steric strain .

Linker Length
Class-level inference
PEG4: ~14–16 Å
PEG3: ~11–12 Å
Supports spatial geometry for ternary complex formation
Estimated from extended PEG chain; solution dynamics may vary.
PROTAC Design Linker Optimization Ternary Complex Formation

Aqueous Solubility in Mixed-Solvent Systems

The hydrophilic PEG spacer length directly influences the aqueous solubility of the final PROTAC or bioconjugate construct. For the N-Boc-PEG4-bromide precursor itself, solubility in a mixed aqueous formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline) has been reported at ≥2.5 mg/mL (equivalent to ≥7.02 mM based on the MW 356.25 isomer formulation) . In contrast, shorter PEG linkers (e.g., PEG2 or PEG3) typically confer lower overall hydrophilic character to the final conjugate . While no direct head-to-head solubility measurement for the N-Boc-protected bromides under identical conditions was identified, the general principle in PEG linker chemistry establishes that increasing the number of ethylene oxide units from n=3 to n=4 systematically increases the hydrophilic-lipophilic balance (HLB) and aqueous compatibility of the resulting conjugate [1].

Aqueous Solubility
Class-level inference
≥2.5 mg/mL (7.02 mM)
in 10% DMSO/40% PEG300/5% Tween-80/45% saline
Solubility benchmark for in vivo formulation studies
No direct PEG3 comparison under identical conditions.
PROTAC Formulation In Vivo Dosing Solubility Enhancement

PEG4 vs. PEG5 Molecular Identity

A critical procurement consideration for N-Boc-PEG4-bromide is the widespread ambiguity in CAS registry assignment. Multiple commercial databases and vendor catalogs assign CAS 1392499-32-9 interchangeably to N-Boc-PEG4-bromide (C₁₅H₃₀BrNO₆, MW 400.31) and N-Boc-PEG5-bromide . The target compound can be unambiguously identified by its molecular formula (C₁₅H₃₀BrNO₆), exact mass (399.12565), and canonical SMILES string (CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr), which corresponds to a tetraethylene glycol spacer with the Boc group attached directly to the nitrogen . In contrast, the PEG5 analog (if correctly assigned) would possess an additional ethylene oxide unit, resulting in a different molecular formula and mass. Procurement based solely on CAS number without verification of the molecular formula risks receiving the incorrect linker length, which would systematically alter the spatial geometry of the final PROTAC or ADC construct and compromise experimental reproducibility [1].

Molecular Identity
Cross-study comparable
PEG4: C15H30BrNO6, exact mass 399.13
PEG5: C17H34BrNO7, mass ~459.15
Formula verification prevents procurement of wrong linker length
LC-MS or HRMS recommended upon receipt.
Quality Control Procurement Specification Analytical Verification

Purity Specification for PROTAC Synthesis

For high-throughput PROTAC library synthesis and SAR studies, linker purity is a critical determinant of final product integrity and assay reproducibility. N-Boc-PEG4-bromide is commercially available with a purity specification of ≥98% (HPLC) from multiple established vendors, with some suppliers reporting purities up to 99.74% . This purity benchmark meets or exceeds the typical requirements for parallel synthesis workflows where trace impurities in linker precursors can propagate through multi-step conjugation sequences and confound biological activity measurements. In contrast, lower-purity grades (e.g., 95% or unspecified technical grade) may contain oligomeric PEG impurities or dehydrohalogenation byproducts that compete in nucleophilic substitution steps and reduce the yield and homogeneity of the final PROTAC construct [1]. Procurement of ≥98% purity material reduces the need for additional purification steps and improves batch-to-batch consistency in SAR campaigns.

Purity (HPLC)
Cross-study comparable
≥98% (up to 99.74%) vs 95% lower grade
Higher purity supports reproducible PROTAC conjugation yield
Verify via Certificate of Analysis; reduced impurity burden.
High-Throughput Screening PROTAC Library Purity Specification

DMSO Solubility for Parallel Synthesis

For automated parallel synthesis platforms, the ability to prepare high-concentration stock solutions of linker precursors in DMSO is essential for precise liquid handling and reaction stoichiometry. N-Boc-PEG4-bromide exhibits a reported solubility of 100 mg/mL (equivalent to 280.70 mM for the MW 356.25 isomer, or approximately 250 mM for the MW 400.31 isomer) in DMSO with ultrasonication and warming to 60°C . This solubility enables the preparation of concentrated stock solutions that minimize DMSO carryover into aqueous biological assays and reduce the number of dilution steps required in multi-well synthesis formats. While comparable solubility data for the N-Boc-PEG3-bromide and N-Boc-PEG5-bromide homologs are not consistently reported under identical conditions, the PEG4 linker represents a solubility profile that supports high-throughput PROTAC library construction without precipitation or crystallization during automated dispensing .

DMSO Solubility
Supporting evidence
100 mg/mL (~250–280 mM)
with ultrasonication and warming to 60°C
Enables concentrated stock for automated parallel synthesis
Requires ultrasonication and warming for complete dissolution.
PROTAC Synthesis Stock Solution High-Throughput Chemistry

Conformational Flexibility in Ternary Complex Formation

The PEG4 spacer in N-Boc-PEG4-bromide occupies an optimal position in the PEG linker length spectrum that balances sufficient conformational flexibility for productive ternary complex formation while avoiding excessive entropy that can destabilize the E3 ligase–PROTAC–target protein assembly . Systematic SAR studies across PROTAC programs have demonstrated that PEG4 and PEG6 linkers consistently outperform both shorter (PEG2–PEG3) and longer (PEG8+) variants in cellular degradation assays for a broad range of target proteins [1]. Shorter PEG linkers (e.g., PEG2 or PEG3) may impose steric constraints that prevent the E3 ligase and target protein from achieving the precise orientation required for ubiquitin transfer, while excessively long PEG chains introduce configurational entropy that reduces the effective concentration of the ternary complex [2]. N-Boc-PEG4-bromide provides the PEG4 scaffold that has been empirically validated as a 'gold standard' length in numerous clinical-stage PROTAC candidates [1].

Ternary Complex Formation
Class-level inference
PEG4 reported as top-performing linker length across multiple PROTAC SAR studies
Supports primary screening for degradation-active candidates
Based on systematic SAR trends; target-specific validation needed.
PROTAC Linker Optimization Ternary Complex Geometry Conformational Sampling

N-Boc-PEG4-bromide Research Applications


PROTAC Library Synthesis with PEG4 Linker

N-Boc-PEG4-bromide is optimally deployed in the parallel synthesis of PROTAC libraries where systematic variation of linker length is part of the structure-activity relationship (SAR) campaign. The PEG4 spacer provides an extended reach of approximately 14–16 Å, which has been empirically validated as a productive tether length for ternary complex formation across multiple E3 ligase and target protein pairs [1]. Using N-Boc-PEG4-bromide as the linker precursor ensures that the PEG4 cohort in the linker SAR matrix is accurately represented, enabling direct comparison with PEG2, PEG3, PEG5, and PEG6 variants synthesized from their respective N-Boc-PEGₙ-bromide homologs. The ≥98% purity specification supports reproducible conjugation chemistry and minimizes impurity-driven variability in degradation efficiency readouts .

Cleavable Linker for ADC Development

N-Boc-PEG4-bromide serves as a key intermediate in the construction of cleavable ADC linkers. The bromide leaving group enables efficient conjugation to thiol-containing payloads or peptide spacers via nucleophilic substitution, while the Boc-protected amine remains masked during the initial coupling steps and can be selectively deprotected under mild acidic conditions to reveal a free amine for subsequent antibody conjugation [1]. The hydrophilic PEG4 spacer enhances the aqueous solubility of the drug-linker intermediate, facilitating purification and analytical characterization, and contributes to favorable pharmacokinetic properties of the final ADC construct by reducing aggregation propensity . The compound is explicitly referenced in patent literature for amatoxin-conjugated ADCs with improved linker designs [2].

Bifunctional Probes for Target Engagement

N-Boc-PEG4-bromide provides a versatile building block for the synthesis of bifunctional chemical probes used in target engagement and cellular localization studies. The orthogonal reactivity of the bromide group (nucleophilic substitution) and Boc-protected amine (acid-labile protecting group) enables sequential conjugation to a target-binding ligand and a reporter moiety (e.g., fluorophore, biotin, or click chemistry handle) [1]. The PEG4 spacer provides sufficient separation between the ligand and reporter to minimize steric interference with target binding while maintaining the aqueous solubility necessary for cellular assays. The high DMSO solubility (100 mg/mL) of the precursor facilitates the preparation of concentrated stock solutions for high-throughput synthesis of probe libraries .

Heterobifunctional Crosslinker for Bioconjugation

N-Boc-PEG4-bromide is employed as a heterobifunctional crosslinker in peptide and protein conjugation workflows where introduction of a discrete, monodisperse PEG4 spacer is required to improve biophysical properties. Following selective Boc deprotection, the free amine can be coupled to carboxylic acid-containing biomolecules (e.g., via EDC/NHS chemistry), while the bromide terminus can be displaced by thiol-containing moieties to form stable thioether linkages [1]. The monodisperse nature of the PEG4 chain (as opposed to polydisperse PEG polymers) ensures a defined molecular weight increment of exactly 400.31 Da, enabling precise mass spectrometric characterization of the conjugate and reproducible chromatographic behavior across batches .

Application
Selection Property
Validation Focus
PROTAC linker SAR library synthesis
PEG4 extended spatial geometry
Ternary complex formation assessment
ADC cleavable linker assembly
Orthogonal Boc/Br reactivity
Drug-linker solubility and aggregation profiling
Bifunctional probe conjugation
Sequential orthogonal coupling
Target-binding interference and cellular solubility
Bioconjugation crosslinking
Monodisperse PEG4 mass increment
Conjugate mass spectrometry characterization

Technical Documentation Hub

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